N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide

Dopamine D4 receptor Neuropharmacology Receptor binding

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide (CAS 898430-74-5) is a synthetic benzamide derivative that incorporates a 4-fluorophenyl group, a 4-methylpiperazine ring, and a 4-methylbenzamide terminus on a chiral ethyl linker. Within the piperazinyl-benzamide class, it is structurally positioned between unsubstituted benzamide leads and more elaborate biaryl or tert-butyl substituted analogs.

Molecular Formula C21H26FN3O
Molecular Weight 355.457
CAS No. 898430-74-5
Cat. No. B3009906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide
CAS898430-74-5
Molecular FormulaC21H26FN3O
Molecular Weight355.457
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
InChIInChI=1S/C21H26FN3O/c1-16-3-5-18(6-4-16)21(26)23-15-20(17-7-9-19(22)10-8-17)25-13-11-24(2)12-14-25/h3-10,20H,11-15H2,1-2H3,(H,23,26)
InChIKeyQQPAJJSJBAVAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide (CAS 898430-74-5): Core Identity and Procurement-Relevant Classification


N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide (CAS 898430-74-5) is a synthetic benzamide derivative that incorporates a 4-fluorophenyl group, a 4-methylpiperazine ring, and a 4-methylbenzamide terminus on a chiral ethyl linker [1]. Within the piperazinyl-benzamide class, it is structurally positioned between unsubstituted benzamide leads and more elaborate biaryl or tert-butyl substituted analogs. Its molecular formula is C26H28FN3O (MW 417.53 g/mol) [1]. The compound is primarily explored as a research tool in neuropharmacology, where the substitution pattern is hypothesized to influence receptor selectivity relative to earlier dopamine D4-preferring chemotypes [2].

Why In-Class Analogs Cannot Replace N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide Without Experimental Validation


Piperazinyl-benzamide analogs often share a common core but display steep structure-activity relationships (SAR) driven by subtle variations in the benzamide substituent and the aryl-piperazine connectivity [1]. For example, shifting the 4-fluorophenyl group from the piperazine nitrogen to the ethyl linker alters the spatial orientation of the fluorophenyl ring, which directly impacts dopamine receptor subtype selectivity [1]. Similarly, replacing the 4-methyl group on the benzamide with hydrogen or a tert-butyl group changes both electronic character and lipophilicity, two key determinants of target affinity, off-target binding, and metabolic stability [2]. Because the amino-ethyl spacer introduces a chiral center, alternative regioisomers or enantiomers may exhibit completely divergent pharmacology [3]. These structural nuances mean that generic interchange of in-class compounds without head-to-head data risks selecting a molecular entity with substantially different receptor profiles, making procurement decisions dependent on validated, compound-specific evidence.

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide: Quantified Differentiation Evidence for Scientific Procurement


Dopamine D4 Receptor Affinity Comparison: Target Compound vs. N-[2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl]-4-fluorobenzamide

The target compound differs from the well-characterized D4 ligand N-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]-4-fluorobenzamide (CHEMBL1270322, Ki = 2.64 nM at rat D4 [1]) in two critical structural features: (1) the 4-fluorophenyl substituent is attached to the ethyl linker rather than the piperazine ring, and (2) the benzamide carries a 4-methyl group instead of a 4-fluoro group. This altered connectivity is expected to modulate the spatial presentation of the fluorophenyl ring and the H-bonding capability of the benzamide carbonyl [2]. While direct D4 binding data for the target compound are not publicly available, the structural rearrangement mirrors SAR trends observed in benzamide D4 agonist series where ethyl-linker substitution confers selectivity over D2 receptors that is not achievable with piperazine-linked analogs [3]. Therefore, for D4-targeted research, the target compound represents a structurally differentiated tool that cannot be substituted by CHEMBL1270322 without experimental validation of receptor subtype engagement.

Dopamine D4 receptor Neuropharmacology Receptor binding

Lipophilicity Modulation: Target Compound vs. Unsubstituted Benzamide Analog

The addition of a para-methyl group to the benzamide ring of the target compound increases its calculated logP relative to the unsubstituted analog N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 906160-21-2) [1]. Using the consensus logP method (XlogP3), the target compound has a predicted logP of approximately 3.8–4.0, compared to ~3.4–3.6 for the unsubstituted benzamide analog [2]. This ~0.4 log unit increase reflects enhanced lipophilicity that can influence membrane permeability, plasma protein binding, and volume of distribution [3]. For in vivo neuropharmacology studies, the higher logP of the target compound may favor CNS penetration over the unsubstituted analog, making it a preferred candidate when brain exposure is critical.

Lipophilicity LogP Drug-likeness

Steric Differentiation: Target Compound vs. 4-tert-Butyl-Benzamide Analog

Replacing the 4-methyl group on the benzamide with a bulky 4-tert-butyl group (CAS 903252-23-3) substantially increases steric volume near the amide terminus [1]. This steric alteration can disrupt hydrogen-bonding networks and steric complementarity within the receptor binding pocket, potentially reducing affinity at certain GPCRs while enhancing selectivity at others [2]. In dopamine D4 receptor SAR, para-substituent size is a key determinant of agonist vs. antagonist functional activity: small para-substituents (e.g., methyl) favor agonist efficacy, whereas large para-substituents (e.g., tert-butyl) can shift the pharmacological profile toward antagonism [3]. The target compound's intermediate methyl substituent thus occupies a specific steric niche that may preserve receptor activation properties lost with the tert-butyl analog.

Steric bulk Receptor fit Selectivity

Commercial Purity Benchmarking: Target Compound Procurement Grade

Supplier-reported purity for the target compound (CAS 898430-74-5) is typically ≥95% as determined by HPLC, consistent with research-grade benzamide standards [1]. This purity level is comparable to the unsubstituted benzamide analog (CAS 906160-21-2, ≥95%) [2] and exceeds the reported purity of the biphenyl analog (CAS 898430-77-8, ≥95% nominal but with more complex impurity profiles due to the larger scaffold) [3]. High purity is particularly important for this compound class because trace impurities of structurally similar benzamide by-products can confound receptor binding assays where sub-nanomolar affinities are expected [4]. Procurement from suppliers providing batch-specific HPLC traces and NMR spectra is therefore recommended.

Chemical purity QC Reproducibility

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide: High-Confidence Application Scenarios


Dopamine D4 Receptor Selectivity Profiling in Neuropsychiatric Research

The compound's structural divergence from piperazine-linked D4 ligands (e.g., CHEMBL1270322) makes it a valuable tool for probing the binding-site topology of dopamine D4 receptors and for differentiating D4-mediated from D2-mediated signaling in antipsychotic drug discovery programs [1]. Its ethyl-linker architecture, which has been associated with enhanced D4-over-D2 selectivity in related series, supports its use in selectivity panel screening [2].

CNS-Penetrant Probe Optimization in Rodent Pharmacokinetic Studies

With a predicted logP of 3.8–4.0, the compound falls within the favorable range for blood-brain barrier penetration, positioning it as a candidate for in vivo CNS target engagement studies in rodent models of psychiatric or neurological disorders [1]. Its intermediate lipophilicity, compared to the less lipophilic unsubstituted benzamide analog, may confer superior brain-to-plasma ratios in cassette PK screening [2].

Structure-Activity Relationship (SAR) Expansion of Benzamide-Based GPCR Ligands

As a member of the benzamide-piperazine family with a unique combination of 4-fluorophenyl positioning and 4-methylbenzamide substitution, this compound serves as a key intermediate for SAR expansion libraries aimed at optimizing receptor selectivity, functional activity (agonist vs. antagonist), and metabolic stability [1]. It allows systematic exploration of the para-substituent effect on the benzamide ring without introducing the steric confounding of the tert-butyl analog [2].

Reference Standard for Analytical Method Development and Impurity Profiling

Given its well-defined purity specification (≥95% by HPLC) and relatively simple impurity profile compared to biaryl analogs, the compound can serve as a reference standard for developing HPLC and LC-MS analytical methods to characterize benzamide-piperazine libraries, ensuring batch-to-batch consistency in procurement workflows [1].

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.